Broussochalcone A

Description

RN given for (E)-isomer; inhibits neutrophil respiratory burst; structure in first source

Structure

3D Structure

Properties

CAS No. |

99217-68-2 |

|---|---|

Molecular Formula |

C20H20O5 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C20H20O5/c1-12(2)3-6-14-10-15(19(24)11-18(14)23)16(21)7-4-13-5-8-17(22)20(25)9-13/h3-5,7-11,22-25H,6H2,1-2H3/b7-4+ |

InChI Key |

FEALTYYKRMRXTG-QPJJXVBHSA-N |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)C |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)O)C |

Synonyms |

broussochalcone A |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Broussochalcone A from Broussonetia papyrifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, purification, and biological activities of Broussochalcone A, a promising prenylated chalcone derived from the paper mulberry tree, Broussonetia papyrifera. This document details experimental protocols, summarizes quantitative data, and visualizes key experimental workflows and biological signaling pathways.

Introduction to Broussochalcone A

Broussochalcone A is a natural phenolic compound that has garnered significant interest within the scientific community due to its diverse pharmacological properties.[1] Extracted from various parts of Broussonetia papyrifera, including the root bark, cortex, and twigs, this compound has demonstrated potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3] Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways, making it a valuable lead compound for drug discovery and development.

Experimental Protocols for Isolation and Purification

The isolation of Broussochalcone A from Broussonetia papyrifera involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from established methodologies.

Plant Material and Extraction

-

Plant Material Collection and Preparation: The roots, bark, or twigs of Broussonetia papyrifera are collected and authenticated. The plant material is then dried and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with organic solvents. Ethanol is a commonly used solvent for the initial extraction.[4]

-

Protocol: Dried roots (10.0 g) are extracted with ethanol (4.0 L) three times at room temperature. The resulting extracts are combined and evaporated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a total extract.[4] An alternative method involves using a 65% ethanol solution with a solid-liquid ratio of 1:30.[5]

-

Fractionation and Purification

The crude extract is a complex mixture of various phytochemicals. Therefore, chromatographic techniques are employed for the fractionation and purification of Broussochalcone A.

Column chromatography is a crucial step to separate compounds based on their polarity. Both normal-phase and reversed-phase chromatography have been successfully used.

-

Reversed-Phase (RP) Column Chromatography Protocol:

-

A portion of the dried ethanol extract (e.g., 5 g) is fractionated on a reversed-phase (RP-18) silica gel column.[4]

-

A gradient elution system is employed, typically with a mobile phase consisting of methanol and water, starting with a low concentration of methanol and gradually increasing to 100%.[4]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Normal-Phase (Silica Gel) Column Chromatography Protocol:

-

A chloroform-soluble extract is subjected to silica gel column chromatography.

-

A gradient elution is performed using a solvent system such as n-hexane and ethyl acetate, with increasing polarity.

-

Fractions containing Broussochalcone A are identified by TLC analysis.

-

For final purification to obtain high-purity Broussochalcone A, preparative HPLC is often the method of choice.

-

Protocol:

-

Fractions enriched with Broussochalcone A from column chromatography are pooled and concentrated.

-

The concentrated sample is then subjected to preparative HPLC on a C18 column.[4]

-

A typical mobile phase is a gradient of acetonitrile and water.[4]

-

The elution of Broussochalcone A is monitored using a UV detector, and the corresponding peak is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

-

Quantitative Data Summary

The following tables summarize the quantitative data related to the extraction yield and biological activity of Broussochalcone A.

| Parameter | Value | Source Plant Part | Extraction/Purification Method | Reference |

| Yield of Broussochalcone A | 181.0 mg | Dried Roots | Ethanol extraction, RP-MPLC, Prep-HPLC | [4] |

| Total Flavonoid Content | 79.63 mg/g | Not Specified | Microwave-assisted extraction (55% ethanol) | [6] |

| Total Flavonoid Content | 0.4685 mg/g | Not Specified | Ultrasonic-assisted ionic liquid extraction (60% ethanol) | [6] |

| Biological Activity | IC50 Value (µM) | Cell Line/Assay | Reference |

| Xanthine Oxidase Inhibition | 2.21 | Enzyme Assay | [7] |

| Xanthine Oxidase Inhibition | 5.8 | Enzyme Assay | [1] |

| Iron-induced Lipid Peroxidation Inhibition | 0.63 ± 0.03 | Rat Brain Homogenate | [8] |

| DPPH Radical Scavenging Activity (IC0.200) | 7.6 ± 0.8 | DPPH Assay | [8] |

| Nitric Oxide (NO) Production Suppression | 11.3 | LPS-activated Macrophages | [8] |

| Anti-proliferative (ER-positive breast cancer) | >10 (approx.) | MCF-7 cells | [1] |

| Coronavirus Papain-like Protease (PLpro) Inhibition | >50 | Enzyme Assay | [4] |

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for isolating Broussochalcone A and the key signaling pathways it modulates.

Experimental Workflow

Caption: Isolation workflow for Broussochalcone A.

Signaling Pathways Modulated by Broussochalcone A

Caption: Broussochalcone A induces apoptosis via the FOXO3 pathway.

References

- 1. ijmps.org [ijmps.org]

- 2. researchgate.net [researchgate.net]

- 3. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Broussochalcone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussochalcone A, a naturally occurring prenylated chalcone isolated from the roots of Broussonetia papyrifera, has garnered significant interest within the scientific community.[1] Its multifaceted biological activities, including antioxidant, anti-inflammatory, and anticancer properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of Broussochalcone A, supplemented with detailed experimental protocols and pathway visualizations to support ongoing research efforts.

Chemical Structure and Physicochemical Properties

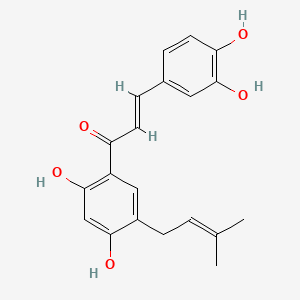

Broussochalcone A is chemically identified as (E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one. Its structure is characterized by a classical chalcone scaffold with a prenyl group attached to one of the aromatic rings, a feature that significantly contributes to its biological potency.

Table 1: Physicochemical Properties of Broussochalcone A

| Property | Value | Reference |

| IUPAC Name | (E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | |

| Molecular Formula | C₂₀H₂₀O₅ | |

| Molecular Weight | 340.37 g/mol | [2] |

| Appearance | Yellow powder | [3] |

| Melting Point | 183-184 °C | [3] |

| Solubility | Soluble in DMSO (≥ 34 mg/mL) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [4][5] |

Spectroscopic Data

The structural elucidation of Broussochalcone A has been accomplished through various spectroscopic techniques. While detailed spectral data is often dispersed across various publications, this guide consolidates the key expected characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a typical chalcone will exhibit characteristic signals for the α and β protons of the enone moiety as doublets with a large coupling constant (J ≈ 15 Hz), indicative of a trans configuration. Aromatic protons will appear as multiplets in the downfield region. The prenyl group will show characteristic signals for the vinyl proton, the methylene protons, and the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the enone system in the downfield region (around δ 190 ppm). Signals for the α and β carbons of the enone, as well as the aromatic and prenyl carbons, will also be present.

Infrared (IR) Spectroscopy: The IR spectrum of Broussochalcone A is expected to show characteristic absorption bands for the hydroxyl groups (broad band around 3400 cm⁻¹), the conjugated carbonyl group (around 1650 cm⁻¹), and aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to its molecular weight. The fragmentation pattern of chalcones typically involves cleavages at the α,β-unsaturated ketone moiety and within the aromatic rings, providing valuable structural information.

Biological Activities and Signaling Pathways

Broussochalcone A exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Broussochalcone A is a potent antioxidant. It demonstrates significant free radical scavenging activity, as evidenced by its ability to quench the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6] Furthermore, it inhibits iron-induced lipid peroxidation in rat brain homogenates, suggesting its potential to protect against oxidative damage.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of Broussochalcone A are well-documented. It effectively suppresses the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[6] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression via the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]

Figure 1: Broussochalcone A Inhibition of the NF-κB Signaling Pathway

Caption: Broussochalcone A inhibits LPS-induced nitric oxide production by suppressing the IKK/IκBα/NF-κB signaling pathway.

Anticancer Activity

Broussochalcone A has demonstrated significant cytotoxic effects against various cancer cell lines, including colon, liver, and renal cancer cells.[3][7] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis and the modulation of key signaling pathways.

One of the prominent mechanisms is its ability to promote the degradation of β-catenin, a key component of the Wnt signaling pathway, which is often aberrantly activated in many cancers.[7] By accelerating β-catenin turnover, Broussochalcone A can inhibit cancer cell proliferation and induce apoptosis.[7]

Furthermore, in human renal cancer cells, Broussochalcone A induces apoptosis by increasing the levels of reactive oxygen species (ROS) and activating the Forkhead box protein O3 (FOXO3) signaling pathway.[3]

Figure 2: Broussochalcone A-induced Apoptosis in Renal Cancer Cells

Caption: Broussochalcone A induces apoptosis in renal cancer cells through the elevation of ROS and activation of the FOXO3 signaling pathway.

Experimental Protocols

Isolation of Broussochalcone A from Broussonetia papyrifera

The following protocol outlines a general procedure for the isolation of Broussochalcone A from the roots of Broussonetia papyrifera.

Figure 3: Workflow for the Isolation of Broussochalcone A

Caption: A general workflow for the extraction and purification of Broussochalcone A from Broussonetia papyrifera.

Methodology:

-

Extraction: The dried and powdered roots of Broussonetia papyrifera are extracted exhaustively with ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components based on polarity.

-

Purification: Fractions containing Broussochalcone A, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Confirmation: The identity and purity of the isolated Broussochalcone A are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant activity of Broussochalcone A.

Methodology:

-

Prepare a stock solution of Broussochalcone A in a suitable solvent (e.g., DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add different concentrations of Broussochalcone A to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.

Nitric Oxide (NO) Production Assay in LPS-Activated Macrophages

This assay assesses the anti-inflammatory activity of Broussochalcone A by measuring its effect on NO production.

Methodology:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Broussochalcone A for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

The absorbance is measured at 540 nm.

-

A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of Broussochalcone A on cancer cells.

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Broussochalcone A for 24, 48, or 72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

-

The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the viability of untreated control cells.

Conclusion

Broussochalcone A is a natural product with a well-defined chemical structure and a compelling profile of biological activities. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through various signaling pathways, make it a subject of great interest for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers, consolidating key information on its chemical and physical properties, and offering detailed experimental protocols to facilitate further investigation into its therapeutic potential. The continued exploration of Broussochalcone A and its derivatives holds promise for the discovery of new treatments for a range of human diseases.

References

- 1. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. rsc.org [rsc.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. mdpi.com [mdpi.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

Broussochalcone A: A Technical Guide to Its Natural Sources, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussochalcone A is a prenylated chalcone that has garnered significant interest in the scientific community for its diverse biological activities. As a member of the flavonoid family, it is recognized for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of Broussochalcone A, detailed protocols for its isolation and chemical synthesis, and a summary of its key biological activities and mechanisms of action.

Natural Sources and Isolation

Broussochalcone A is predominantly found in plant species belonging to the Moraceae family.

Primary Natural Sources

The principal natural source of Broussochalcone A is Broussonetia papyrifera , commonly known as the paper mulberry.[1][2] It has been isolated from various parts of the plant, including the cortex, roots, and stems.[1] Other species from the Artocarpus genus have also been reported to contain related chalcones and flavonoids, suggesting they may be potential, though less common, sources.

Experimental Protocol: Isolation from Broussonetia papyrifera

This protocol outlines a typical method for the isolation and purification of Broussochalcone A from the roots of Broussonetia papyrifera.

Materials:

-

Dried and powdered roots of Broussonetia papyrifera

-

Methanol (reagent grade)

-

Ethyl acetate (reagent grade)

-

n-Hexane (reagent grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

Procedure:

-

Extraction:

-

Macerate 5 kg of powdered B. papyrifera roots with 15 L of methanol at room temperature for 24 hours.

-

Repeat the extraction process three times.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive partitioning with n-hexane and ethyl acetate.

-

Collect the ethyl acetate fraction, which is enriched with phenolic compounds including Broussochalcone A, and concentrate it in vacuo.

-

-

Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

-

Monitor the fractions using TLC, visualizing with a UV lamp. Combine fractions showing similar TLC profiles.

-

-

Purification:

-

Further purify the Broussochalcone A-containing fractions using a Sephadex LH-20 column with methanol as the eluent.

-

Final purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure Broussochalcone A.

-

Chemical Synthesis

The total synthesis of Broussochalcone A is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.

Proposed Synthetic Protocol for Broussochalcone A

The following is a proposed step-by-step protocol for the synthesis of Broussochalcone A, based on established Claisen-Schmidt condensation methodologies for structurally related prenylated and dihydroxylated chalcones.[3][4]

Starting Materials:

-

2',4'-Dihydroxy-5'-(3-methylbut-2-enyl)acetophenone (prenylated acetophenone)

-

3,4-Dihydroxybenzaldehyde (protocatechualdehyde)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl, dilute solution)

-

Distilled water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 2',4'-Dihydroxy-5'-(3-methylbut-2-enyl)acetophenone (1 equivalent) in ethanol.

-

In a separate flask, prepare a solution of KOH (e.g., 40-50% aqueous solution) or dissolve solid KOH in ethanol.

-

Cool the acetophenone solution in an ice bath.

-

-

Condensation:

-

Slowly add the ethanolic KOH solution to the cooled acetophenone solution with constant stirring.

-

To this mixture, add 3,4-Dihydroxybenzaldehyde (1 equivalent), either as a solid or dissolved in a minimal amount of ethanol, dropwise.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC.

-

-

Workup:

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Acidify the mixture to a neutral pH with a dilute HCl solution. A yellow precipitate of Broussochalcone A should form.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold distilled water.

-

Dry the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Broussochalcone A.

-

Biological Activity and Mechanisms of Action

Broussochalcone A exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied.

Quantitative Data on Biological Activity

| Biological Activity | Assay | Target/System | IC50 / EC50 | Reference |

| Antioxidant | Iron-induced lipid peroxidation | Rat brain homogenate | 0.63 ± 0.03 µM | [5] |

| DPPH radical scavenging | - | 7.6 ± 0.8 µM (IC0.200) | [5] | |

| Anti-inflammatory | Nitric oxide (NO) production | LPS-activated macrophages | 11.3 µM | [5] |

| Enzyme Inhibition | Xanthine Oxidase | - | 2.21 µM | [6] |

Signaling Pathways

Broussochalcone A exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] In lipopolysaccharide (LPS)-stimulated macrophages, it suppresses the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS).[5]

Caption: Broussochalcone A's inhibition of the NF-κB pathway.

Emerging evidence suggests that Broussochalcone A may also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis. The key components of this pathway include ERK, JNK, and p38. While the precise mechanisms are still under investigation, chalcones are known to influence these kinases, suggesting a potential role for Broussochalcone A in regulating MAPK-mediated cellular responses.

Caption: Potential modulation of the MAPK pathway by Broussochalcone A.

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Broussochalcone A

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of Broussochalcone A and ascorbic acid in methanol.

-

-

Assay:

-

To a 96-well plate, add a specific volume of the Broussochalcone A or ascorbic acid dilutions.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well with methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Nitric Oxide (NO) Synthase Inhibition Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Broussochalcone A

-

Griess Reagent

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a 37°C, 5% CO2 incubator.

-

Seed the cells into a 96-well plate and allow them to adhere.

-

-

Treatment:

-

Treat the cells with various concentrations of Broussochalcone A for a specified pre-incubation time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Include control wells (untreated cells and LPS-only treated cells).

-

Incubate for 24 hours.

-

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

Experimental Workflows

Workflow for Isolation and Identification

Caption: General workflow for the isolation of Broussochalcone A.

Workflow for Chemical Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of Broussochalcone A.

Conclusion

Broussochalcone A stands out as a promising natural product with significant therapeutic potential, primarily attributed to its antioxidant and anti-inflammatory properties. Its well-defined natural source, Broussonetia papyrifera, allows for its consistent isolation. Furthermore, the feasibility of its chemical synthesis via the Claisen-Schmidt condensation provides a reliable alternative for obtaining this compound for research and development purposes. The detailed mechanisms of action, particularly its inhibitory effects on the NF-κB pathway, offer a solid foundation for its further investigation in the context of inflammatory diseases and other conditions associated with oxidative stress. This technical guide provides a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of Broussochalcone A's therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Broussochalcone A | C20H20O5 | CID 6438825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Broussochalcone A | TargetMol [targetmol.com]

Broussochalcone A: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussochalcone A, a prenylated chalcone isolated from Broussonetia papyrifera, has demonstrated significant antioxidant properties through a variety of mechanisms. This technical guide provides an in-depth overview of its antioxidant capabilities, including its direct radical scavenging activities and its influence on cellular signaling pathways. Quantitative data from various antioxidant assays are summarized, and detailed experimental protocols for key methodologies are provided. Furthermore, this guide visualizes the involved signaling pathways and experimental workflows to facilitate a deeper understanding of Broussochalcone A's mode of action.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential in small amounts for cell signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can neutralize these harmful ROS, thereby mitigating oxidative damage. Broussochalcone A has emerged as a potent antioxidant with versatile free radical-scavenging activity[1][2][3][4]. This guide delves into the technical details of its antioxidant properties.

Direct Antioxidant Activities: Radical Scavenging

Broussochalcone A exhibits potent direct antioxidant effects by donating a hydrogen atom to stabilize free radicals. Its efficacy has been quantified in several standard antioxidant assays.

Data Presentation

| Assay | Method | Result (IC50/Activity) | Reference Compound | Notes |

| DPPH Radical Scavenging | Spectrophotometric assay measuring the discoloration of the DPPH radical. | IC0.200: 7.6 ± 0.8 µM | α-tocopherol | Broussochalcone A was found to be more potent than α-tocopherol.[3][4] |

| Lipid Peroxidation Inhibition | Thiobarbituric acid reactive substances (TBARS) assay in iron-induced lipid peroxidation in rat brain homogenate. | IC50: 0.63 ± 0.03 µM | Butylated hydroxytoluene (BHT) | Potency was comparable to the commercial antioxidant BHT.[3][4] |

| Superoxide Anion (O2•−) Scavenging | Inhibition of cytochrome c reduction. | IC50: 0.5 µM | - | Activity is attributed to both direct scavenging and partial inhibition of xanthine oxidase.[1][2] |

| Hydroxyl Radical (•OH) Scavenging | - | Directly scavenges hydroxyl radicals. | - | Qualitative data suggests direct scavenging capability.[3][4] |

| Xanthine Oxidase Inhibition | Spectrophotometric assay measuring the inhibition of uric acid formation. | IC50: 2.21 µM | - | Contributes to the reduction of superoxide anion generation.[1] |

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration in the reaction mixture is typically 100 µM.

-

Assay Procedure :

-

Add various concentrations of Broussochalcone A (e.g., 1-30 µM) to a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

-

Sample Preparation : A homogenate of a lipid-rich tissue, such as rat brain, is prepared in a suitable buffer (e.g., KCl solution).

-

Induction of Peroxidation : Lipid peroxidation is initiated by adding a pro-oxidant, such as ferrous sulfate (FeSO4).

-

Assay Procedure :

-

Incubate the tissue homogenate with various concentrations of Broussochalcone A.

-

Add the pro-oxidant to initiate lipid peroxidation and incubate at 37°C.

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA) and TBA.

-

Heat the mixture in a boiling water bath to allow the formation of the MDA-TBA adduct.

-

Centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

-

Calculation : The inhibition of lipid peroxidation is calculated relative to a control without the antioxidant. The IC50 value is determined from the dose-response curve.

This assay measures the ability of an antioxidant to scavenge superoxide radicals generated by a xanthine/xanthine oxidase system. The superoxide radicals reduce cytochrome c, which can be monitored spectrophotometrically.

-

Reagent Preparation : Prepare solutions of xanthine, cytochrome c, and xanthine oxidase in a suitable buffer.

-

Assay Procedure :

-

In a cuvette or microplate well, mix the buffer, xanthine, and cytochrome c.

-

Add various concentrations of Broussochalcone A.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

-

-

Calculation : The rate of cytochrome c reduction in the presence of Broussochalcone A is compared to the rate in its absence to determine the percentage of inhibition. The IC50 value is calculated from the dose-response curve.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, Broussochalcone A influences cellular antioxidant defenses by modulating key signaling pathways.

Inhibition of NF-κB Signaling Pathway

Broussochalcone A has been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages with an IC50 of 11.3 µM[3][4]. This effect is not due to direct inhibition of the inducible nitric oxide synthase (iNOS) enzyme but rather through the suppression of the NF-κB signaling pathway. Specifically, Broussochalcone A inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-oxidant genes like iNOS[2][3].

Potential Interaction with the Nrf2-Keap1 Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. While direct studies on Broussochalcone A's effect on this pathway are limited, many chalcones are known to be potent activators of Nrf2. Chalcones, acting as Michael acceptors, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. Although not yet definitively demonstrated for Broussochalcone A, its chalcone structure suggests a high probability of interacting with and activating this protective pathway. Further research is warranted to elucidate the specific effects of Broussochalcone A on Nrf2 signaling and the downstream expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Pro-oxidant Activity in Cancer Cells

Interestingly, in certain contexts, particularly in cancer cells, Broussochalcone A can exhibit pro-oxidant activity, leading to increased intracellular ROS levels. This elevation of ROS can trigger apoptotic signaling pathways, contributing to the cytotoxic effects of Broussochalcone A against cancer cells. One identified mechanism involves the activation of the FOXO3 signaling pathway, which is induced by ROS-mediated DNA damage[5][6].

Conclusion

Broussochalcone A is a multifaceted antioxidant compound with significant potential for therapeutic applications. Its ability to directly scavenge a variety of free radicals, coupled with its modulatory effects on key inflammatory and antioxidant signaling pathways, underscores its importance as a subject for further research and development. While its direct effects on the Nrf2 pathway require more specific investigation, the existing evidence strongly suggests a beneficial role in combating oxidative stress. The dual role of Broussochalcone A as both an antioxidant and a context-dependent pro-oxidant highlights the complexity of its biological activities and warrants further exploration for its potential in both chemoprevention and cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 5. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Broussochalcone A: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussochalcone A, a flavonoid isolated from Broussonetia papyrifera, has emerged as a compound of significant interest in the field of inflammation research.[1][2][3][4][5] Its potent anti-inflammatory properties, demonstrated in various in vitro and in vivo models, position it as a promising candidate for the development of novel therapeutics for inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory effects of Broussochalcone A, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of Broussochalcone A are primarily attributed to its ability to modulate key signaling pathways and enzymes involved in the inflammatory response. The core mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to the downstream suppression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Broussochalcone A has been shown to effectively inhibit this pathway through the following mechanisms:

-

Suppression of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Broussochalcone A inhibits the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[1][2][4]

-

Inhibition of NF-κB Nuclear Translocation: By stabilizing IκBα, Broussochalcone A effectively prevents the translocation of the p65 subunit of NF-κB into the nucleus.[3]

-

Reduced Expression of NF-κB Target Genes: The inhibition of NF-κB activation leads to a significant reduction in the expression of its target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the production of NO and PGE2, respectively.[1][3][4]

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. Broussochalcone A has been observed to modulate the phosphorylation of key MAPK proteins, including p38.[6] By inhibiting the activation of these kinases, Broussochalcone A further contributes to the suppression of inflammatory gene expression.

Quantitative Anti-inflammatory Data

The anti-inflammatory and antioxidant activities of Broussochalcone A have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Broussochalcone A

| Parameter | Assay System | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) Production | LPS-activated macrophages | 11.3 | [1][2] |

| Iron-induced Lipid Peroxidation | Rat brain homogenate | 0.63 ± 0.03 | [1][2] |

| DPPH Radical Scavenging | Diphenyl-2-picrylhydrazyl assay | 7.6 ± 0.8 (IC0.200) | [1][2] |

| Xanthine Oxidase Inhibition | 2.21 | [7] | |

| Cytochrome c Reduction | 0.5 | [7] |

Table 2: Effects of Broussochalcone A on Inflammatory Gene Expression

| Target Gene | Cell Type | Treatment | Concentration | Effect | Reference |

| iNOS | LPS-activated macrophages | Broussochalcone A | 1-20 µM | Dose-dependent inhibition of protein expression | [7] |

| COX-2 | Not specified | Not specified | Not specified | Inhibition of expression | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Broussochalcone A.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To quantify the inhibitory effect of Broussochalcone A on NO production in macrophages activated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Broussochalcone A

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Broussochalcone A (e.g., 1-20 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no Broussochalcone A) and a negative control (no LPS stimulation).

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage inhibition of NO production by Broussochalcone A compared to the LPS-stimulated control.

-

Calculate the IC50 value.

-

Protocol 2: Western Blot Analysis of iNOS and IκBα Phosphorylation

Objective: To determine the effect of Broussochalcone A on the protein expression of iNOS and the phosphorylation of IκBα in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cells

-

LPS

-

Broussochalcone A

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-iNOS, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Broussochalcone A and stimulate with LPS as described in Protocol 1.

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

In Vivo Anti-inflammatory Models

While much of the research on Broussochalcone A has been conducted in vitro, its anti-inflammatory potential has also been suggested in the context of in vivo models. Common animal models used to assess anti-inflammatory activity include:

-

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation.[10][11][12][13] An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory activity.

-

Thioglycollate-Induced Peritonitis: This model is used to study the recruitment of inflammatory cells into the peritoneal cavity.[6][14][15][16] The administration of thioglycollate induces an influx of neutrophils and macrophages, and the inhibitory effect of a test compound on this cellular infiltration is measured.

Further in vivo studies are warranted to fully elucidate the therapeutic potential of Broussochalcone A in inflammatory disease models.

Conclusion and Future Directions

Broussochalcone A has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Its ability to suppress the production of key inflammatory mediators like NO and the expression of enzymes such as iNOS and COX-2 underscores its potential as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on:

-

Comprehensive in vivo studies to evaluate the efficacy and safety of Broussochalcone A in various models of inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship studies to identify more potent and selective analogs.

-

Investigation into its effects on other inflammatory pathways and cell types.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Broussochalcone A. The detailed information on its mechanism of action, quantitative effects, and experimental protocols will be valuable for designing future studies and advancing our understanding of this promising natural compound.

References

- 1. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arctigenin protects mice from thioglycollate-induced acute peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. scielo.br [scielo.br]

- 14. iomcworld.com [iomcworld.com]

- 15. researchgate.net [researchgate.net]

- 16. Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Broussochalcone A as a Xanthine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Broussochalcone A's inhibitory action on xanthine oxidase (XO). Broussochalcone A, a natural chalcone isolated from Broussonetia papyrifera, has demonstrated significant potential as a xanthine oxidase inhibitor. Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3][4] Dysregulation of XO activity leads to hyperuricemia, a precursor to gout, and contributes to oxidative stress through the production of reactive oxygen species (ROS) like superoxide radicals.[2][3][4][5] Consequently, inhibiting XO is a primary therapeutic strategy for managing these conditions.[1][6] This document collates the available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical and experimental processes.

Data Presentation: Quantitative Analysis of Broussochalcone A Bioactivity

The inhibitory potency of Broussochalcone A against xanthine oxidase and its related antioxidant activities have been quantified through various assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating its efficacy.

| Parameter | Compound | IC50 Value (μM) | Assay/System | Reference |

| Xanthine Oxidase Inhibition | Broussochalcone A | 2.21 | Enzyme Inhibition Assay | [7] |

| Superoxide Scavenging | Broussochalcone A | 0.5 | Cytochrome c Reduction Assay | [7] |

| Lipid Peroxidation Inhibition | Broussochalcone A | 0.63 ± 0.03 | Iron-induced lipid peroxidation in rat brain homogenate | [8][9] |

| Radical Scavenging | Broussochalcone A | 7.6 ± 0.8 | DPPH Assay | [8][9] |

| NO Production Inhibition | Broussochalcone A | 11.3 | LPS-activated macrophages | [8][9] |

| Xanthine Oxidase Inhibition | Allopurinol (Reference) | ~0.2 - 50 | Enzyme Inhibition Assay (Reported Range) | [10] |

Experimental Protocols

This section details the standard methodologies employed to characterize the xanthine oxidase inhibitory activity of compounds like Broussochalcone A.

In Vitro Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically measures the enzymatic activity of XO by quantifying the formation of its product, uric acid.

1. Reagents and Preparation:

-

Enzyme: Xanthine oxidase from bovine milk, dissolved in a phosphate buffer (e.g., 50 mM, pH 7.5) to a concentration of approximately 0.03-0.1 units/mL.[11][12]

-

Substrate: Xanthine, prepared in the same phosphate buffer. The concentration is varied for kinetic studies but is typically around 500 µM for standard inhibition assays.[12]

-

Inhibitor: Broussochalcone A, dissolved in a suitable solvent like DMSO, with serial dilutions prepared for IC50 determination.

-

Buffer: Potassium phosphate buffer (50-100 mM, pH 7.5).[12][13]

-

Stop Solution (Optional): Hydrochloric acid (HCl) can be used to terminate the reaction.[2]

2. Assay Procedure:

-

In a 96-well UV-transparent microplate or cuvette, add the phosphate buffer.

-

Add a specific volume of the Broussochalcone A solution (or the reference inhibitor, Allopurinol).

-

Add the xanthine oxidase enzyme solution and incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[11]

-

Initiate the enzymatic reaction by adding the xanthine substrate.[11][12]

-

Immediately measure the absorbance at 290-295 nm, which corresponds to the formation of uric acid.[2][6][11][12]

-

Monitor the change in absorbance over time (e.g., 30 minutes).[12]

3. Data Analysis:

-

The percentage of XO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.[2]

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetic Analysis

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed.

1. Procedure:

-

The XO inhibition assay is performed as described above, but with varying concentrations of both the substrate (xanthine) and the inhibitor (Broussochalcone A).

-

Reaction rates (V) are determined for each combination of substrate and inhibitor concentration.

2. Data Analysis:

-

The data is plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.

-

The pattern of the lines on the plot reveals the inhibition type. For example, a competitive inhibitor will show lines intersecting on the y-axis, while a non-competitive inhibitor will show lines intersecting on the x-axis. This method is standard for characterizing novel inhibitors.[12][14][15][16]

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of an inhibitor within the active site of the target enzyme.[15] This method provides insights into the specific amino acid residues involved in the interaction, such as Val1011, Phe649, and Lys771 in the XO active site, helping to explain the observed inhibitory activity.[15] Studies on other chalcones and flavonoids have successfully used docking to understand structure-activity relationships.[5][14]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved in the study of Broussochalcone A as a xanthine oxidase inhibitor.

Caption: General workflow for an in-vitro xanthine oxidase inhibition assay.

Caption: Inhibition of the purine catabolism pathway by Broussochalcone A.

Caption: Dual inhibitory and scavenging mechanism of Broussochalcone A.

References

- 1. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 2. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Xanthine oxidase inhibitory activity of natural and hemisynthetic flavonoids from Gardenia oudiepe (Rubiaceae) in vitro and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 10. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. herbmedpharmacol.com [herbmedpharmacol.com]

Broussochalcone A: A Comprehensive Technical Review of its Bioactivities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussochalcone A is a prenylated chalcone isolated from the traditional medicinal plant Broussonetia papyrifera, commonly known as paper mulberry.[1][2][3][4][5] Chalcones, a subclass of flavonoids, are recognized for their diverse pharmacological properties, and Broussochalcone A has emerged as a compound of significant interest due to its potent antioxidant, anti-inflammatory, and anticancer activities.[4][6] This technical guide provides an in-depth review of the existing literature on Broussochalcone A, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols.

Core Biological Activities

Broussochalcone A exhibits a range of biological effects, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and proliferation.

Antioxidant Activity

Broussochalcone A is a powerful antioxidant.[5][6] It demonstrates potent free radical scavenging activity, as evidenced by its ability to inhibit iron-induced lipid peroxidation and scavenge diphenyl-2-picrylhydrazyl (DPPH) radicals.[5] Its antioxidant capacity is comparable to that of butylated hydroxytoluene (BHT), a common synthetic antioxidant.[5]

Anti-inflammatory Effects

The anti-inflammatory properties of Broussochalcone A are well-documented. It effectively suppresses the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[4][5] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression via the modulation of the NF-κB signaling pathway.[4][5]

Anticancer Properties

Broussochalcone A has demonstrated significant cytotoxic effects against various cancer cell lines, including colon, liver, and renal cancer cells.[1][2][3] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as FOXO3 and β-catenin.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of Broussochalcone A.

| Activity | Assay | Cell Line/System | IC50 Value | Reference |

| Antioxidant | Iron-induced lipid peroxidation | Rat brain homogenate | 0.63 ± 0.03 µM | [5] |

| Antioxidant | DPPH radical scavenging | - | IC0.200: 7.6 ± 0.8 µM | [5] |

| Anti-inflammatory | Nitric oxide (NO) production | LPS-activated macrophages | 11.3 µM | [5] |

| Anticancer | Cytotoxicity | Pancreatic cancer cells (Panc-1) | 21.10 µM (48h) | |

| Anticancer | Cytotoxicity | Pancreatic cancer cells (MiaPaCa-2) | 27.20 µM (48h) | |

| Enzyme Inhibition | Xanthine Oxidase | - | 2.21 µM | [6] |

Signaling Pathways Modulated by Broussochalcone A

Broussochalcone A exerts its biological effects by targeting several key signaling pathways.

NF-κB Signaling Pathway

In response to inflammatory stimuli like LPS, Broussochalcone A inhibits the phosphorylation and subsequent degradation of IκBα.[4][5] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes such as iNOS.[4][5][7]

References

- 1. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells [mdpi.com]

- 3. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broussochalcone A | TargetMol [targetmol.com]

- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Broussochalcone A: A Technical Guide on its Discovery, Mechanisms, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

November 10, 2025

Executive Summary

Broussochalcone A (BCA) is a prenylated chalcone first isolated from the traditional medicinal plant Broussonetia papyrifera (paper mulberry).[1][2][3] This bioactive compound has garnered significant scientific interest due to its multifaceted pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[2][4][5] Mechanistically, BCA has been shown to modulate several critical cellular signaling pathways. In oncology, it promotes the degradation of β-catenin, induces apoptosis through the generation of reactive oxygen species (ROS) and activation of the FOXO3 pathway, and acts as a novel inhibitor of the orphan nuclear receptor NR4A1.[1][2][4] Its anti-inflammatory effects are primarily mediated by the suppression of the NF-κB signaling pathway.[5][6] This document provides a comprehensive overview of the discovery, history, and mechanisms of action of Broussochalcone A, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its associated signaling pathways to support ongoing research and drug development efforts.

Discovery and History

Broussochalcone A is a naturally occurring flavonoid, specifically a prenylated chalcone, identified and isolated from Broussonetia papyrifera (L.) Vent., a plant with a long history of use in traditional herbal medicine.[1][7][8][9] The compound has been extracted from various parts of the plant, including the cortex (bark) and roots.[2][7][10] Initial investigations into the chemical constituents of Broussonetia papyrifera led to the characterization of Broussochalcone A and other related flavonoids.[7] Subsequent research focused on its biological activities, revealing it to be a potent antioxidant and an effective inhibitor of various enzymes and signaling pathways, which has established it as a promising candidate for therapeutic development.[5][10][11]

Physicochemical Properties

Broussochalcone A is characterized by a classic chalcone scaffold, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[12] Its specific chemical identity and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | [13] |

| Molecular Formula | C₂₀H₂₀O₅ | [13][14] |

| Molecular Weight | 340.4 g/mol | [13] |

| Class | Chalcone, Flavonoid | [8][15] |

| Appearance | Not specified in provided results. | |

| Solubility | Soluble in methanol and ethyl acetate. | [2] |

Summary of Quantitative Biological Data

The bioactivity of Broussochalcone A has been quantified across various assays, demonstrating its potency as an inhibitor and antioxidant. These findings are crucial for dose-response studies and establishing therapeutic windows.

| Assay / Target | IC₅₀ / Activity Value | Cell Line / System | Reference |

| Xanthine Oxidase Inhibition | 2.21 µM | Enzyme assay | [11] |

| Iron-Induced Lipid Peroxidation Inhibition | 0.63 ± 0.03 µM | Rat brain homogenate | [5][6] |

| DPPH Radical Scavenging Activity | IC₀.₂₀₀ = 7.6 ± 0.8 µM | Chemical assay | [5][6] |

| Nitric Oxide (NO) Production Suppression | 11.3 µM | LPS-activated macrophages | [5][6] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Significant inhibitory activity | Enzyme assay | [10] |

| Cyclooxygenase (COX) Inhibition | Inhibitory activity demonstrated | Enzyme assay | [15] |

Key Signaling Pathways and Mechanisms of Action

Broussochalcone A exerts its biological effects by intervening in multiple cellular signaling cascades. The following sections detail its primary mechanisms of action, supported by visual pathway diagrams.

Wnt/β-Catenin Signaling in Cancer

In colon and liver cancer cells, Broussochalcone A has been identified as an antagonist of β-catenin-response transcription (CRT).[1] It accelerates the turnover of intracellular β-catenin by promoting its N-terminal phosphorylation at Ser33/37/Thr41, which marks the protein for ubiquitin-dependent proteasomal degradation.[1] This action is independent of the glycogen synthase kinase-3β (GSK-3β) destruction complex.[1] The resulting decrease in β-catenin levels leads to the repression of target genes such as cyclin D1 and c-Myc, thereby reducing cancer cell viability.[1]

Caption: Broussochalcone A promotes β-catenin degradation.

ROS/FOXO3 Signaling in Renal Cancer

In human renal cancer cells, Broussochalcone A induces apoptosis by elevating the levels of intracellular reactive oxygen species (ROS).[4] This increase in oxidative stress leads to the activation of the Forkhead Box Protein O3 (FOXO3) signaling pathway, a key regulator of apoptosis.[4]

Caption: BCA induces apoptosis via ROS and FOXO3 activation.

NR4A1 Inhibition in Pancreatic Cancer

Broussochalcone A has been identified as a novel inhibitor of the orphan nuclear receptor NR4A1 (Nur77), which is often overexpressed in pancreatic cancer.[2] BCA's inhibitory action on NR4A1 contributes to its anticancer effects by downregulating the expression of Specificity Protein 1 (Sp1) and the anti-apoptotic protein survivin.[2] Furthermore, it activates the endoplasmic reticulum (ER) stress-mediated apoptotic pathway.[2]

Caption: BCA inhibits NR4A1, leading to apoptosis.

Anti-inflammatory NF-κB Pathway

The anti-inflammatory properties of Broussochalcone A are linked to its ability to suppress the production of nitric oxide (NO) in macrophages activated by lipopolysaccharide (LPS).[5][6] This is not due to direct inhibition of the inducible nitric oxide synthase (iNOS) enzyme.[5][6] Instead, BCA prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[5][6] This action blocks the activation and nuclear translocation of NF-κB, which in turn prevents the expression of the iNOS gene.[5][6]

Caption: BCA suppresses inflammation via the NF-κB pathway.

Detailed Experimental Protocols

This section provides methodologies for key experiments related to the study of Broussochalcone A, compiled from published literature.

Isolation of Broussochalcone A from Broussonetia papyrifera

This protocol describes a standard method for the extraction and purification of BCA from the roots of the plant.[2]

-

Extraction: The dried roots of B. papyrifera (e.g., 5 kg) are extracted three times with 95% methanol (15 L) for 24 hours at room temperature.[2]

-

Concentration: The resulting crude extract is filtered, concentrated on a rotary evaporator, and dried under a vacuum at 40°C.[2]

-

Fractionation: The dried extract is suspended in distilled water and then fractionated with an equal volume of ethyl acetate (EtOAc). The EtOAc-soluble fraction is collected.[2]

-

Silica Gel Chromatography: The EtOAc fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and EtOAc (e.g., from 100:1 to 50:50) to yield multiple fractions.[2]

-

Sephadex Column Chromatography: Fractions containing BCA are further purified using a Sephadex LH-20 column with methanol as the eluent to obtain the pure compound.[2]

Caption: Workflow for the isolation of Broussochalcone A.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCF-DA) to quantify intracellular ROS levels via flow cytometry.[2]

-

Cell Plating: Plate cells (e.g., 3.5 × 10⁶ cells/well) in 6-well culture plates and allow them to adhere.

-

Treatment: Treat the cells with the desired concentrations of Broussochalcone A or vehicle control for a specified time (e.g., 6 hours).[2]

-

Probe Incubation: Incubate the cells with DCF-DA (25 µM) in phosphate-buffered saline (PBS) at 37°C for 30 minutes.[2]

-

Washing and Detaching: Wash the cells twice with PBS and then detach them using trypsin-ethylenediaminetetraacetic acid (EDTA).[2]

-

Flow Cytometry: Analyze the fluorescence of the cell suspension using a flow cytometer to measure the level of intracellular ROS.[2]

Synthesis Methodologies

While Broussochalcone A is a natural product, chalcones, in general, are readily synthesized in the laboratory. The most common and classical method for preparing the chalcone scaffold is the Claisen-Schmidt condensation .[15][16]

This reaction involves the base- or acid-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[16] For Broussochalcone A, the precursors would be a suitably protected and prenylated 2,4-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde. The reaction is typically carried out in an alcoholic solvent with a base like sodium or potassium hydroxide.[16] This synthetic accessibility allows for the generation of various analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

Broussochalcone A is a compelling natural product with a well-documented history of potent biological activities. Its ability to modulate key pathways in cancer and inflammation, such as the Wnt/β-catenin, FOXO3, NR4A1, and NF-κB pathways, makes it a valuable lead compound for drug discovery. The quantitative data on its inhibitory and antioxidant activities provide a solid foundation for further preclinical development.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: In vivo studies are necessary to determine the ADME (absorption, distribution, metabolism, and excretion) properties of Broussochalcone A.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs could lead to derivatives with improved potency, selectivity, and drug-like properties.

-

In Vivo Efficacy: Preclinical animal models for cancer and inflammatory diseases are needed to validate the therapeutic potential of Broussochalcone A.

-

Target Deconvolution: Further studies to identify additional direct molecular binding targets could uncover new mechanisms of action.

References

- 1. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells [mdpi.com]

- 3. ijmps.org [ijmps.org]

- 4. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. Natural PTP1B inhibitors from Broussonetia papyrifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broussochalcone A | C20H20O5 | CID 6438825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

Broussochalcone A: A Technical Guide to its Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussochalcone A is a prenylated chalcone, a class of compounds belonging to the flavonoid family, isolated from the medicinal plant Broussonetia papyrifera.[1] This natural product has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4] Its therapeutic potential stems from its ability to modulate a variety of critical cellular signaling pathways, making it a promising lead compound for drug discovery and development. This technical guide provides an in-depth overview of the core signaling pathways modulated by Broussochalcone A, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanisms of action.

Anti-Cancer Signaling Pathways

Broussochalcone A exerts its anti-cancer effects through a multi-pronged approach, targeting several key pathways involved in cancer cell proliferation, survival, and apoptosis.

Inhibition of the Orphan Nuclear Receptor NR4A1

In pancreatic cancer, the orphan nuclear receptor 4A1 (NR4A1) is often overexpressed and promotes oncogenic activity.[1] Broussochalcone A has been identified as a novel inhibitor of NR4A1.[1] Its inhibitory action is not due to a decrease in NR4A1 protein expression but rather through the inhibition of its transactivation function.[1] This inactivation of NR4A1 by Broussochalcone A triggers apoptosis through two primary downstream effects:

-

Downregulation of Survivin: Broussochalcone A treatment leads to the downregulation of the anti-apoptotic protein survivin, which is mediated by the transcription factor Specificity Protein 1 (Sp1).[1]

-

Induction of ER Stress: It activates the endoplasmic reticulum (ER) stress-mediated apoptotic pathway.[1]

Activation of the ROS-FOXO3 Axis